Cas no 22178-82-1 (4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質
名前と識別子
-
- 1-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-2-chloroethanone
- 2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
- Ethanone,2-chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-
- 2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro-
- 4-(CHLOROACETYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
- 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine(SALTDATA: FREE)
- 4-chloroacetyl-3,4-dihydro-2H-benzo[1,4]oxazine
- AGN-PC-00N9UW
- Ambcb4022376
- N-Chloracetyl-3,4-dihydro-(2H)-1,4-benzoxazin
- STL357190
- XAA17882
- 2-chloro-1-(2, 3-dihydro-1, 4-benzoxazin-4-yl)ethanone
- 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one
- DTXSID00544873
- 22178-82-1
- 2-Chloro-1-(2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one
- BS-37609
- MFCD08691656
- Z415725932
- SCHEMBL10858113
- 2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI)
- AKOS009489700
- CS-0328298
- 2-chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
- 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
-
- MDL: MFCD08691656
- インチ: InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2
- InChIKey: DPXJXQYTQBUEMC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N(CCO2)C(=O)CCl
計算された属性
- せいみつぶんしりょう: 211.04000
- どういたいしつりょう: 211.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 29.54000
- LogP: 1.71580
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256538-5g |
2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |
22178-82-1 | 95% | 5g |
$975 | 2023-09-04 | |
Chemenu | CM283627-5g |
1-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-2-chloroethanone |
22178-82-1 | 95% | 5g |
$430 | 2021-06-17 | |
Alichem | A019100558-1g |
1-(2H-benzo[b][1,4]oxazin-4(3h)-yl)-2-chloroethanone |
22178-82-1 | 95% | 1g |
$156.06 | 2023-09-02 | |
1PlusChem | 1P00C2LM-100mg |
2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |
22178-82-1 | 95% | 100mg |
$85.00 | 2025-02-25 | |
A2B Chem LLC | AF62442-5g |
4-(Chloroacetyl)-3,4-dihydro-2h-1,4-benzoxazine |
22178-82-1 | 95% | 5g |
$626.00 | 2024-04-20 | |
1PlusChem | 1P00C2LM-5g |
2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |
22178-82-1 | 95% | 5g |
$721.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1256538-250mg |
2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |
22178-82-1 | 95% | 250mg |
$75 | 2024-06-06 | |
eNovation Chemicals LLC | Y1256538-1g |
2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |
22178-82-1 | 95% | 1g |
$120 | 2025-02-27 | |
TRC | C385678-500mg |
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine |
22178-82-1 | 500mg |
$ 230.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1256538-1g |
2H-1,4-Benzoxazine, 4-(chloroacetyl)-3,4-dihydro- (8CI,9CI) |
22178-82-1 | 95% | 1g |
$115 | 2024-06-06 |
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazineに関する追加情報
Recent Advances in the Study of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 22178-82-1)
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 22178-82-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals targeting neurological and cardiovascular disorders. Recent studies have highlighted its significance as a versatile building block in medicinal chemistry, with emerging applications in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent serotonin receptor modulators. Researchers utilized 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine as a precursor to develop a series of novel compounds showing promising activity in preclinical models of depression and anxiety disorders. The structural flexibility of this intermediate allowed for efficient modification of the benzoxazine core, leading to improved pharmacokinetic properties.
In the field of cardiovascular research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 22178-82-1 in the development of novel calcium channel blockers. The chloroacetyl moiety proved crucial for introducing various pharmacophores that enhanced binding affinity to L-type calcium channels while maintaining good selectivity profiles. These findings suggest potential applications in hypertension and arrhythmia treatment.
Significant progress has also been made in optimizing the synthetic routes for 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine. A 2024 study in Organic Process Research & Development presented an improved, scalable synthesis with higher yields (85-90%) and reduced environmental impact through solvent optimization and catalytic methods. This advancement addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.
Emerging research has explored the compound's potential in targeted drug delivery systems. A recent patent application (WO2023/154321) describes its conjugation with nanoparticle carriers for enhanced blood-brain barrier penetration. This innovation could significantly improve the treatment of central nervous system disorders by enabling more efficient delivery of therapeutic agents to neural tissues.
Ongoing clinical investigations are evaluating derivatives of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine in Phase I/II trials for neurodegenerative diseases. Preliminary results suggest good tolerability and promising pharmacokinetic profiles, though further studies are needed to establish clinical efficacy. These developments underscore the compound's growing importance in neuropharmacology research.
Future research directions include exploring the compound's applications in combination therapies and investigating its potential as a scaffold for multifunctional drugs. The versatility of 22178-82-1 continues to make it a valuable tool in medicinal chemistry, with new synthetic methodologies and biological applications being actively investigated across multiple research institutions.
22178-82-1 (4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine) 関連製品
- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)
- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)
- 58457-24-2(5-chloro-4-nitrothiophene-2-sulfonyl chloride)
- 1807147-01-8(3-(Aminomethyl)-4-(difluoromethyl)-2-methyl-5-(trifluoromethyl)pyridine)
- 1261886-03-6(3-Hydroxy-5-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)
- 1785345-58-5(4-(1-amino-3,3-difluorocyclobutyl)phenol)
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)
- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)
